molecular formula C22H21N3O5S2 B3207211 N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040680-23-6

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3207211
CAS No.: 1040680-23-6
M. Wt: 471.6 g/mol
InChI Key: VKGQEYBXZLPHFY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiophene ring
  • An oxadiazole moiety
  • Sulfonamide functionality

Molecular Formula

The molecular formula for this compound is C20H22N4O4SC_{20}H_{22}N_4O_4S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • Cytotoxicity Studies :
    • Compounds with oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (monocytic leukemia), and others.
    • IC50 values for related compounds were reported in the micromolar range, indicating potent activity against these cell lines .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis through the upregulation of p53 and activation of caspase pathways. Flow cytometry assays have confirmed these apoptotic effects .
    • Molecular docking studies suggest strong interactions between the compound's aromatic rings and target proteins involved in cancer progression .

Antimicrobial Activity

The 1,2,4-oxadiazole ring system has been associated with various antimicrobial activities:

  • Antibacterial Effects :
    • Studies show that derivatives containing the oxadiazole ring exhibit significant antibacterial activity against strains such as Mycobacterium bovis.
    • The binding affinity to key enzymes in bacterial fatty acid biosynthesis has been identified as a crucial factor in their mechanism .
  • Antifungal Activity :
    • Some oxadiazole derivatives have demonstrated antifungal properties, making them candidates for further development in treating fungal infections .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (μM)Mechanism of Action
AnticancerMCF-70.65Apoptosis induction via p53 pathway
AnticancerU9372.41Caspase activation
AntibacterialMycobacterium bovisNot specifiedInhibition of fatty acid biosynthesis
AntifungalVarious fungiNot specifiedDisruption of cell wall synthesis

Notable Research Findings

  • A study conducted by Dhumal et al. (2021) explored the antitubercular effects of oxadiazole derivatives and found promising results with specific compounds inhibiting Mycobacterium bovis effectively .
  • Another investigation revealed that certain oxadiazole-based compounds exhibited higher selectivity against specific cancer cell lines compared to standard treatments like doxorubicin .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-14-6-5-7-15(12-14)21-23-22(30-24-21)20-19(10-11-31-20)32(26,27)25(2)16-8-9-17(28-3)18(13-16)29-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGQEYBXZLPHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.